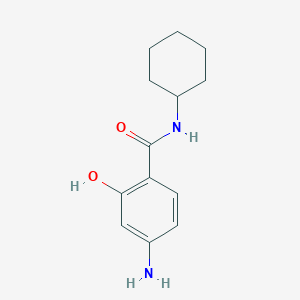

4-amino-N-cyclohexyl-2-hydroxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

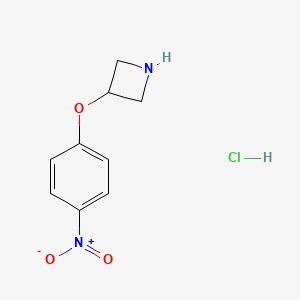

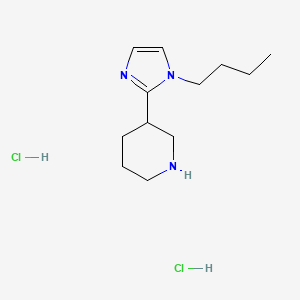

“4-amino-N-cyclohexyl-2-hydroxybenzamide” is a chemical compound with the CAS Number: 101265-09-2. It has a molecular weight of 234.29 g/mol and the molecular formula is C13H18N2O2 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

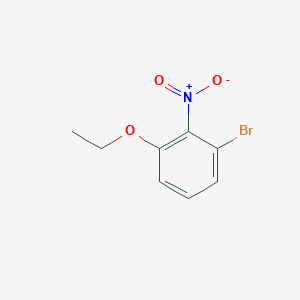

The InChI code for “4-amino-N-cyclohexyl-2-hydroxybenzamide” is 1S/C13H18N2O2/c14-9-6-7-11 (12 (16)8-9)13 (17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2, (H,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-cyclohexyl-2-hydroxybenzamide” include a molecular weight of 234.29 g/mol and a molecular formula of C13H18N2O2 . It is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Biological Activity

Novel Compounds Synthesis : A study by Zhang et al. (2018) focused on the isolation of new compounds from marine actinomycete Streptomyces sp. ZZ502, including derivatives of benzamides. Although not directly mentioning 4-amino-N-cyclohexyl-2-hydroxybenzamide, this research indicates the ongoing interest in benzamide derivatives for their potential biological activities (Zhang et al., 2018).

Gastroprokinetic Activity : Suzuki et al. (1998) synthesized a novel series of benzamide derivatives, exhibiting 5-HT4 agonistic activities. These compounds, including 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide, effectively enhanced gastric motility and emptying in dogs, showcasing the therapeutic potential of benzamide derivatives in gastrointestinal disorders (Suzuki et al., 1998).

Anticonvulsant and Antitumor Activities

Anticonvulsant Effects : Clark et al. (1984) evaluated the anticonvulsant effects of various 4-aminobenzamides, demonstrating the therapeutic potential of these compounds in seizure management. The study highlights the diversity of benzamide derivatives' biological activities (Clark et al., 1984).

Selective Cytotoxicity for Hypoxic Cells : Palmer et al. (1995) explored the bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shows selective toxicity for hypoxic cells. This research into benzamide derivatives' reductive chemistry underlines their potential in targeted cancer therapy (Palmer et al., 1995).

Antioxidant Activity and Electrochemical Applications

Antioxidant Activity : Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives, including their capacity to act as antioxidants. This research sheds light on the mechanisms underlying the free radical scavenging activity of these compounds, suggesting their potential in oxidative stress-related conditions (Jovanović et al., 2020).

Electrochemical Transducers : Santos et al. (2019) synthesized polymer films from derivatives including 4-aminobenzamide for use as electrochemical transducers, highlighting the versatile applications of benzamide derivatives beyond pharmaceuticals (Santos et al., 2019).

特性

IUPAC Name |

4-amino-N-cyclohexyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-6-7-11(12(16)8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUIPZPBPWVALC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-cyclohexyl-2-hydroxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)